tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a tert-butyl ester group, a benzyloxy group, and a bromine atom attached to the indole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods such as the Bartoli indole synthesis.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole core or the substituents.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted indoles, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of indole derivatives’ biological activities, including their roles as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Indole derivatives are known for their therapeutic potential, and this compound can be a precursor in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate depends on its specific application. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate: Lacks the bromine atom, which can affect its reactivity and biological activity.
Tert-butyl 6-(benzyloxy)-2-chloro-1H-indole-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Tert-butyl 6-(benzyloxy)-2-fluoro-1H-indole-1-carboxylate: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.
Uniqueness
The presence of the bromine atom in tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate makes it particularly useful for certain types of chemical reactions, such as Suzuki–Miyaura coupling
Properties
IUPAC Name |
tert-butyl 2-bromo-6-phenylmethoxyindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-17-12-16(10-9-15(17)11-18(22)21)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFGTMAPMPYELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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